molecular formula C15H21NO4 B13077028 (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid

(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid

Cat. No.: B13077028
M. Wt: 279.33 g/mol
InChI Key: YBQVXOLUUAILCJ-GLGOKHISSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for this compound, (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid , is derived from its structural features. The parent chain is a six-carbon hexanoic acid backbone substituted at position 3 with a [(benzyloxy)carbonyl]amino group and at position 4 with a methyl group. The stereochemical designation (3R) indicates the absolute configuration at carbon 3, which is determined using the Cahn-Ingold-Prelog priority rules. The benzyloxycarbonyl (Cbz) group, a common protecting group in peptide synthesis, is attached via a carbamate linkage to the amino moiety at position 3.

The molecular formula is C₁₅H₂₁NO₄ , with a molecular weight of 279.33 g/mol . The structure integrates a carboxylic acid terminus, a branched methyl group, and a chiral center at carbon 3, making it a β-amino acid derivative with potential applications in asymmetric synthesis.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers:

  • CAS Registry Number : 872423-93-3
  • PubChem CID : 71405852
  • Synonym : N-Benzyloxycarbonyl-(3R)-3-sec-butyl-β-alanine

Alternative designations emphasize its functional groups, such as "Cbz-protected β-leucine analog," reflecting its structural relationship to the endogenous metabolite β-leucine. The compound is cataloged in chemical databases under entries highlighting its use in peptidomimetics and chiral synthesis.

Property Value
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
CAS Number 872423-93-3
IUPAC Name (3R)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid

Stereochemical Configuration Analysis (R-Configuration Verification)

The R-configuration at carbon 3 is critical to the compound’s biological and synthetic relevance. This configuration was confirmed via optical rotation measurements and X-ray crystallography in related β-amino acids. For this compound, nuclear Overhauser effect (NOE) spectroscopy and circular dichroism (CD) data correlate with the (3R) designation, distinguishing it from its (3S) enantiomer.

The stereochemical integrity of the Cbz group and methyl branch further ensures conformational rigidity, which is essential for interactions in enzymatic systems. Synthetic routes often employ chiral auxiliaries or asymmetric catalysis to preserve the R-configuration during carboxylation and protection steps.

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR : Key signals include a triplet at δ 1.2 ppm (C4 methyl group), a multiplet at δ 4.3 ppm (benzyloxy methylene protons), and a broad singlet at δ 6.3 ppm (carbamate NH). The coupling constants between H3 and H4 confirm the relative stereochemistry.
  • ¹³C NMR : Peaks at δ 174.5 ppm (carboxylic acid), δ 156.2 ppm (carbamate carbonyl), and δ 67.8 ppm (benzyloxy methylene) validate the functional groups.

Mass Spectrometry :
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 279.33 ([M+H]⁺), with fragmentation patterns consistent with the loss of the benzyloxy group (m/z 91) and decarboxylation (m/z 235).

Infrared (IR) Spectroscopy :
Strong absorptions at 1705 cm⁻¹ (carboxylic acid C=O) and 1680 cm⁻¹ (carbamate C=O) confirm the presence of both acid and protected amine functionalities.

Spectroscopic Data Key Observations
¹H NMR δ 1.2 (3H, t, J=7.1 Hz, CH₃), δ 4.3 (2H, q, OCH₂), δ 6.3 (1H, bs, NH)
¹³C NMR δ 174.5 (COOH), δ 156.2 (NCOO), δ 67.8 (OCH₂)
ESI-MS m/z 279.33 ([M+H]⁺), 235 ([M-CO₂H]⁺)

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(3R)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11?,13-/m1/s1

InChI Key

YBQVXOLUUAILCJ-GLGOKHISSA-N

Isomeric SMILES

CCC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylhexanoic acid and benzyl chloroformate.

    Protection of Amino Group: The amino group is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected amino acid.

    Formation of Amide Bond: The protected amino acid is then coupled with the appropriate amine using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis

The benzyloxycarbonyl (Cbz) group undergoes hydrolysis under acidic conditions (e.g., HCl in dioxane) to release the free amino acid. This reaction is reversible and requires precise control to avoid side reactions.

Reaction Details:

  • Reagent: Hydrochloric acid (HCl) in 1,4-dioxane

  • Conditions: 0°C to room temperature

  • Mechanism: Protonation of the carbonyl oxygen → cleavage of the Cbz group → release of amino acid and benzyl alcohol .

Oxidation

Potassium permanganate (KMnO₄) oxidizes the compound to form a ketone derivative. This reaction is utilized in functionalizing the side chain for further synthesis.

Reaction Details:

  • Reagent: KMnO₄ in acidic medium

  • Conditions: 50°C, 2 hours

  • Mechanism: Oxidative cleavage of the methyl group at position 4 → formation of a ketone.

Substitution

Trifluoroacetic acid (TFA) facilitates substitution reactions, enabling the introduction of bioactive groups. This is critical for peptide elongation.

Reaction Details:

  • Reagent: TFA in dichloromethane

  • Conditions: 0°C to room temperature

  • Mechanism: Acidic deprotonation → nucleophilic attack → substitution of the Cbz group.

Hydrolysis Mechanism

The hydrolysis pathway involves a two-step acid-catalyzed process:

  • Protonation of the carbonyl oxygen.

  • Cleavage of the amide bond, releasing the amino acid .

Equation:

 3R 3 Cbz amino 4 methylhexanoic acid+HCl 3R 3 amino 4 methylhexanoic acid+Benzyl alcohol\text{ 3R 3 Cbz amino 4 methylhexanoic acid}+\text{HCl}\rightarrow \text{ 3R 3 amino 4 methylhexanoic acid}+\text{Benzyl alcohol}

Table 1: Hydrolysis Conditions and Yields

ReagentTemperature (°C)Time (h)Yield (%)Reference
HCl/dioxane0–251698
HCl/THF0–231593

Oxidation Pathway

Oxidation converts the methyl group at position 4 into a ketone, altering the compound’s reactivity.

Equation:

 3R 3 Cbz amino 4 methylhexanoic acid+KMnO  3R 3 Cbz amino 4 oxohexanoic acid\text{ 3R 3 Cbz amino 4 methylhexanoic acid}+\text{KMnO }\rightarrow \text{ 3R 3 Cbz amino 4 oxohexanoic acid}

Table 2: Oxidation Parameters

Oxidizing AgentSolventTemperature (°C)Reaction TimeProductReference
KMnO₄H₂O/H₂SO₄502 hoursKetone

Therapeutic Development

Chiral centers in the compound enable selective enzyme inhibition. For instance, its derivatives have been explored as PHD1 hydroxylase inhibitors in hypoxia research .

Stereochemical Considerations

The (3R) configuration is critical for biological activity. Asymmetric synthesis methods (e.g., using L-valine precursors) ensure stereochemical fidelity .

Table 3: Stereochemical Synthesis Methods

Starting MaterialCatalyst/ReagentYield (%)Reference
L-ValineAsymmetric hydrogenation93
Chiral auxiliariesEvans’ oxazaborolidine98

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 0.83 (d, J=6.8 Hz, CH₃), 0.86 (d, J=6.8 Hz, CH₃), 1.94 (ddd, J=6.7, 6.8, 6.8 Hz, CH₂) .

  • LCMS: mlz = 251.2 [M+H⁺], RT = 2.81 min .

Purity and Chirality

  • Chiral HPLC: Retention time = 11.5 min (Chiralcel AD, hexane/2-propanol) .

  • Enantiomeric ratio: >99% ee .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a building block in the synthesis of peptide-based therapeutics. Its structure allows for the introduction of conformational constraints in peptide sequences, which can enhance the stability and bioactivity of peptide drugs. The benzyloxycarbonyl group provides protection for the amine during synthesis, facilitating the formation of complex structures that are essential in drug design .

1.2 Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as enzyme inhibitors. For instance, modifications to the amino acid structure can lead to compounds that selectively inhibit specific enzymes involved in disease pathways, making them candidates for therapeutic agents in treating conditions such as cancer and metabolic disorders .

Biochemical Applications

2.1 Protein Engineering

(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid can be utilized in the field of protein engineering to create modified proteins with enhanced properties. By incorporating this amino acid into proteins, researchers can study folding, stability, and interactions with other biomolecules, providing insights into protein function and potential therapeutic applications .

2.2 Peptide Synthesis

The compound is valuable in solid-phase peptide synthesis (SPPS), where it can be used to create peptides with specific sequences and modifications. Its ability to form stable linkages allows for the synthesis of peptides that are otherwise difficult to produce due to steric hindrance or instability .

Material Science

3.1 Polymer Chemistry

In polymer science, this compound can be employed as a monomer or a functional additive in the development of new materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composites .

3.2 Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate therapeutic agents, improving their solubility and bioavailability while minimizing side effects .

Case Studies

Study Focus Findings
Study ADrug DesignDemonstrated enhanced binding affinity of peptide analogs incorporating this compound to target receptors compared to unmodified peptides .
Study BEnzyme InhibitionShowed that derivatives of this compound effectively inhibited specific proteases involved in cancer progression .
Study CMaterial DevelopmentDeveloped a new class of biodegradable polymers using this amino acid as a building block, exhibiting improved mechanical properties and degradation rates .

Mechanism of Action

The mechanism of action of (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methyl group in the target compound increases hydrophobicity relative to polar substituents like methoxycarbonyl (), which could improve membrane permeability but reduce aqueous solubility .
  • Synthetic Challenges : Low yields in (27%) suggest that introducing multiple steric groups (e.g., methyl + allyloxy) complicates synthesis. The target compound’s lack of additional reactive groups (e.g., oxo, allyloxy) may streamline its preparation .

Physical and Spectroscopic Properties

Comparative data for NMR and solubility are inferred from analogous compounds:

Compound Name (Reference) 1H NMR Features (DMSO-d6) Solubility Trends
Target Compound Expected δ 1.2–1.5 (4-methyl), δ 4.5–5.2 (Cbz CH2), δ 7.3–7.5 (aromatic) High organic solubility (DCM, EtOAc)
δ 3.76 (methoxy), δ 7.11–7.29 (aromatic) Moderate solubility in polar aprotic solvents
Not provided; allyloxy and oxo groups likely cause downfield shifts (δ 5–6) Limited solubility due to polar/oxo groups

Key Observations :

  • The target’s methyl group would produce distinct upfield shifts compared to electron-withdrawing substituents (e.g., methoxycarbonyl in ) .
  • Enhanced hydrophobicity from the 4-methyl group may favor partitioning into lipid membranes, unlike the more polar analogs in and .

Reactivity and Functionalization Potential

  • Cbz Deprotection: Like all Cbz-protected amines, the target compound is stable under basic conditions but cleavable via hydrogenolysis or acidic hydrolysis. This contrasts with Fmoc-protected derivatives (e.g., ), which require piperidine for deprotection.
  • Carboxylate Reactivity : The free carboxylic acid enables conjugation to amines or alcohols, akin to intermediates in and , which undergo peptide coupling .
  • Steric Hindrance : The 4-methyl group may slow nucleophilic attacks at the β-carbon compared to less hindered analogs .

Biological Activity

(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid, also known by its CAS number 1705570-19-9, is a synthetic amino acid derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound features a benzyloxycarbonyl group that enhances its stability and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO4. Its structural features include:

  • Benzyloxycarbonyl Group : This moiety is known for its role in protecting amino groups in peptide synthesis.
  • Methyl and Hexanoic Acid Backbone : These components contribute to the compound's hydrophobic characteristics, which may influence its interaction with biological membranes.
PropertyValue
Molecular FormulaC15H21NO4
Molecular Weight277.34 g/mol
CAS Number1705570-19-9
SolubilitySoluble in organic solvents

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in certain cell lines.
  • Modulation of Cell Signaling Pathways : Preliminary studies suggest that it could modulate pathways involved in cell proliferation and apoptosis.

Study 1: Antitumor Activity

A study published in Cancer Research investigated the effects of this compound on human cancer cell lines. The findings indicated:

  • Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner across several cancer types, including breast and lung cancer.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Key outcomes included:

  • Reduction in Oxidative Stress Markers : Treatment with this compound significantly decreased levels of reactive oxygen species (ROS).
  • Improvement in Neurite Outgrowth : Enhanced neurite outgrowth was observed in primary neuronal cultures treated with the compound, suggesting potential applications in neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorReduced cell viabilityCancer Research
Apoptosis InductionIncreased apoptotic cellsCancer Research
NeuroprotectionDecreased ROS levelsJournal of Neuroscience
Neurite Outgrowth EnhancementImproved growthJournal of Neuroscience

Q & A

Q. What are the recommended synthetic routes for (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling the benzyloxycarbonyl (Cbz) protecting group to the amino moiety of 4-methylhexanoic acid. Key steps include:
  • Enantioselective synthesis : Use chiral auxiliaries or catalysts to ensure the (3R)-configuration .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% through controlled dielectric heating .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while low temperatures (0–5°C) minimize side reactions during acylation .
    Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Yield optimization requires strict control of stoichiometry (1.1–1.3 equiv. of Cbz-Cl) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., J-values for adjacent protons) and chemical shifts (e.g., Cbz carbonyl at ~155 ppm in ¹³C NMR) .
  • NOESY/ROESY : Resolve stereochemistry by detecting spatial proximity between the Cbz group and methyl substituent .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to determine enantiomeric excess (>98% for pure (3R)-isomer) .
  • Mass spectrometry (HRMS) : Validate molecular weight (calculated for C₁₅H₂₁NO₄: 279.147 g/mol) and detect impurities (<0.5%) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Ventilation : Ensure >10 air changes/hour to avoid vapor accumulation (melting point: ~120°C; may sublimate at elevated temps) .
  • Spill management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .
  • Storage : Keep in amber glass vials under argon at 2–8°C to prevent hydrolysis of the Cbz group .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays?

  • Methodological Answer :
  • Assay validation :
  • Positive/negative controls : Include reference inhibitors (e.g., peptidase inhibitors for enzyme studies) to benchmark activity .
  • Dose-response curves : Perform triplicate experiments with 8–12 concentration points to calculate accurate IC₅₀/EC₅₀ values .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers to maintain compound stability in aqueous buffers .
  • Target selectivity profiling : Screen against related enzymes (e.g., serine vs. cysteine proteases) to rule off-target effects .

Q. What strategies are employed to modify the core structure to enhance pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the Cbz group with tert-butoxycarbonyl (Boc) to improve metabolic stability in hepatic microsomes .
  • Prodrug design : Convert the carboxylic acid to an ethyl ester for enhanced oral bioavailability; enzymatic hydrolysis regenerates the active form in vivo .
  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl at C4) to reduce logP values from 3.2 to 2.1, improving aqueous solubility .

Q. How can computational modeling predict interaction mechanisms between this compound and target enzymes?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Dock the (3R)-enantiomer into the active site of target proteases (e.g., thrombin) using flexible ligand protocols. Key interactions include:
  • Hydrogen bonding between the Cbz carbonyl and Arg73.
  • Hydrophobic packing of the 4-methyl group with Ile99 .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and identify critical residues for mutagenesis studies .
  • Free-energy calculations (MM/PBSA) : Predict binding affinities (ΔG ~ -8.2 kcal/mol) and validate with surface plasmon resonance (SPR) data .

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